molecular formula C12H18N2O B14910695 3-(Methyl(2-methylbenzyl)amino)propanamide

3-(Methyl(2-methylbenzyl)amino)propanamide

Cat. No.: B14910695
M. Wt: 206.28 g/mol
InChI Key: OHWRNBPCFWYNSI-UHFFFAOYSA-N
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Description

3-(Methyl(2-methylbenzyl)amino)propanamide is an organic compound that belongs to the class of amides It features a propanamide backbone with a methyl(2-methylbenzyl)amino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methyl(2-methylbenzyl)amino)propanamide typically involves the reaction of 3-chloropropanamide with 2-methylbenzylamine in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the amine group displaces the chlorine atom on the propanamide, forming the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(Methyl(2-methylbenzyl)amino)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed

    Oxidation: Formation of carboxylic acids or other oxidized derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted amides depending on the nucleophile used.

Scientific Research Applications

3-(Methyl(2-methylbenzyl)amino)propanamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(Methyl(2-methylbenzyl)amino)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3-(Methyl(2-methylbenzyl)amino)-1-propanol: Similar structure but with a hydroxyl group instead of an amide.

    N-Benzyl-3-methoxy-N-methylpropanamide: Similar amide structure with different substituents.

Uniqueness

3-(Methyl(2-methylbenzyl)amino)propanamide is unique due to its specific substituent pattern, which may confer distinct chemical and biological properties compared to similar compounds. Its unique structure allows for specific interactions with molecular targets, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

3-[methyl-[(2-methylphenyl)methyl]amino]propanamide

InChI

InChI=1S/C12H18N2O/c1-10-5-3-4-6-11(10)9-14(2)8-7-12(13)15/h3-6H,7-9H2,1-2H3,(H2,13,15)

InChI Key

OHWRNBPCFWYNSI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CN(C)CCC(=O)N

Origin of Product

United States

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